molecular formula C11H14FNO B13146549 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline

5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13146549
M. Wt: 195.23 g/mol
InChI Key: XMBBDULKPFSCBI-UHFFFAOYSA-N
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Description

5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated and alkoxylated tetrahydroisoquinoline (THIQ) derivative intended for research and development purposes. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of pharmacological activities . Fluorine and alkoxy group substitutions are common strategies in drug design to fine-tune a molecule's properties. The 8-fluoro substituent, in particular, can serve as a key handle for further synthetic elaboration via reactions like nucleophilic aromatic substitution or metal-halogen exchange, enabling the creation of diverse compound libraries for biological screening . Researchers utilize such building blocks in the synthesis of potential central nervous system (CNS) agents, as the THIQ core is found in various CNS-active molecules . This compound is offered exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C11H14FNO/c1-2-14-11-4-3-10(12)9-7-13-6-5-8(9)11/h3-4,13H,2,5-7H2,1H3

InChI Key

XMBBDULKPFSCBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2CCNCC2=C(C=C1)F

Origin of Product

United States

Preparation Methods

Key Steps:

  • Starting Material : 2-(3-Fluorophenyl)ethylamine (27 ) is acylated with pivaloyl chloride to form pivaloylamide 28 .
  • Lithiation : Conducted at −78°C in THF to prevent aryne formation. The lithiated intermediate reacts with DMF to yield formyl derivative 29 .
  • Cyclization : Acid-catalyzed cyclization of 29 produces 8-fluoro-3,4-dihydroisoquinoline (23 ).
  • Reduction : Sodium borohydride reduces 23 to 8-fluoro-1,2,3,4-tetrahydroisoquinoline (30 ).

Introduction of 5-Ethoxy Group:

To introduce ethoxy at position 5, bromination of 23 at position 5 could be followed by nucleophilic substitution with ethanol under basic conditions. For example:

  • Bromination of 23 using NBS or Br₂/FeBr₃.
  • SNAr reaction with sodium ethoxide to replace bromine with ethoxy.

Suzuki Coupling and Reductive Cyclization

This approach constructs the tetrahydroisoquinoline core while introducing substituents via cross-coupling.

Key Steps:

  • Reductive Amination : 2-Bromo-5-ethoxybenzaldehyde reacts with a primary amine to form N-aryl-2-bromobenzylamine.
  • Suzuki Coupling : The brominated intermediate couples with (E)-2-ethoxyvinyl pinacolboronate to install the C-3/C-4 unit.
  • Cyclization : Triethylsilane and trifluoroacetic acid (TFA) mediate cyclization via intramolecular reductive amination.

Example Protocol:

Step Reagents/Conditions Yield
Reductive Amination NaBH₃CN, MeOH, rt, 12 h 85%
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 24 h 65%
Cyclization Et₃SiH (2.5 eq), TFA (13 eq), DCM, rt, 2.5 h 55%

Post-Cyclization Functionalization

Modification of preformed tetrahydroisoquinolines offers an alternative route.

Alkylation of 8-Fluoro-Tetrahydroisoquinoline:

  • Methylation : Treatment of 23 with methyl iodide yields isoquinolinium 31 , which is reduced to 8-fluoro-2-methyl-tetrahydroisoquinoline 32 .
  • Ethoxy Introduction : Similar alkylation with ethyl bromide or Mitsunobu reaction with ethanol could install the ethoxy group.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Directed Lithiation Precise substituent placement Requires cryogenic conditions 55–79%
Suzuki/Reduction Modular, compatible with diverse substituents Moderate yields in cyclization step 34–70%
Post-Cyclization Simplicity for late-stage modification Limited by substrate reactivity 21–60%

Critical Reaction Parameters

  • Temperature : Lithiation at −78°C prevents side reactions.
  • Solvent : THF enhances solubility of intermediates during lithiation.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are crucial for Suzuki coupling efficiency.

Structural Characterization

  • NMR Data : For 8-fluoro-3,4-dihydroisoquinoline (23 ):
    • ¹H NMR (400 MHz, D₂O): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.4 Hz, 1H), 4.35 (s, 2H), 3.20 (t, J = 6.0 Hz, 2H).
  • HRMS : [M + H]⁺ calculated for C₁₀H₁₁FN: 164.0871; found: 164.0874.

Applications and Derivatives

  • CNS Drug Candidates : 8-Fluoro-tetrahydroisoquinolines serve as precursors for dopamine receptor ligands.
  • Functionalization : Amino or alkyl groups at position 1 enhance pharmacological activity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: Typically involves the use of oxidizing agents like H₂O₂ or TBHP.

    Reduction: Can be reduced using agents like sodium borohydride (NaBH₄).

    Substitution: Halogenation and alkylation reactions are common, often using reagents like alkyl halides or halogenating agents.

Common Reagents and Conditions:

    Oxidation: H₂O₂, TBHP

    Reduction: NaBH₄

    Substitution: Alkyl halides, halogenating agents

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline scaffold .

Scientific Research Applications

5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a compound with significant potential in medicinal chemistry and various biological applications. This article explores its applications, focusing on its synthesis, biological activities, and therapeutic potential.

Pharmacological Potential

Tetrahydroisoquinoline derivatives, including 5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline, exhibit a wide range of pharmacological activities:

  • Antidepressant Effects : Compounds in this class have shown potential as antidepressants by targeting serotonin (5-HT) and dopamine (DA) receptor subtypes. The fluoro substituent may enhance the binding affinity to these receptors, which is beneficial for treating central nervous system disorders .
  • Antimicrobial Activity : These compounds have been reported to possess anti-inflammatory, antibacterial, antiviral, antifungal, and antileishmanial properties. The structural variations can significantly affect the efficacy against various pathogens .

Case Studies

Several studies have documented the biological activities of tetrahydroisoquinoline derivatives:

  • Anti-Cancer Activity : Research has indicated that tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective properties against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline. The ethoxy group at position 5 may enhance lipophilicity while the fluoro group at position 8 could improve metabolic stability. These modifications are essential for developing compounds with improved bioavailability and therapeutic efficacy .

Applications in Drug Development

The unique properties of 5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline make it a promising candidate for drug development in several therapeutic areas:

Therapeutic Area Potential Application
Central Nervous SystemAntidepressants targeting serotonin receptors
Infectious DiseasesAntimicrobial agents against various pathogens
OncologyAnti-cancer therapies
Neurodegenerative DisordersNeuroprotective agents

Mechanism of Action

The mechanism of action of 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. The compound may also interact with specific receptors and enzymes involved in neurodegenerative processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key Substituent Variations The biological and physicochemical properties of tetrahydroisoquinolines are highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline Br (5), F (8), CH₃ (2) C₁₀H₁₁BrFN Higher molecular weight (244.1 g/mol); potential halogen-mediated bioactivity
8-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline F (8), CH₃ (2) C₁₀H₁₂FN Enhanced lipophilicity due to methyl group; CNS drug candidate
CKD712 (S)-1-α-naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline OH (6,7), naphthylmethyl (1) C₂₀H₁₉NO₂ Induces VEGF production; wound-healing applications
2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Cl (2), OCH₃ (6,7) C₁₁H₁₄ClNO₂ Chlorine enhances electrophilicity; scalable synthesis

Physicochemical Properties

  • Solubility: The ethoxy group in 5-ethoxy-8-fluoro derivatives enhances aqueous solubility compared to fully aromatic isoquinolines (e.g., 8-fluoroquinoline) but reduces it relative to hydroxylated analogues like CKD712 .
  • Stability: Fluorine at position 8 increases metabolic stability compared to non-fluorinated tetrahydroisoquinolines, as seen in hydrogenation studies of N-acetyl-7-hydroxy-8-methyl derivatives .

Biological Activity

5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a novel compound derived from the tetrahydroisoquinoline family, characterized by the presence of an ethoxy group at position 5 and a fluoro substituent at position 8. This compound is notable for its potential biological activities, which are influenced by its unique chemical structure. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline is C12H14FNO. The presence of the ethoxy group enhances lipophilicity, while the fluoro group contributes to metabolic stability and alters electronic properties. These modifications can significantly influence the compound's interaction with biological targets.

Table 1: Biological Activities of Tetrahydroisoquinoline Derivatives

Compound NameActivity TypeIC50/EC50 ValuesReference
TetrahydroisoquinolineAntimicrobial3.15 μM
Fluorinated derivativesAntitumor< 50 nM
Ethoxy-substituted variantsNeuroprotectiveNot specified

The biological activity of 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways related to inflammation and cancer progression .
  • Modulation of Neurotransmitter Systems : Derivatives of tetrahydroisoquinoline have been implicated in neuroprotection and cognitive enhancement through modulation of neurotransmitter levels .
  • Antimicrobial Properties : Some tetrahydroisoquinoline derivatives exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in treating infectious diseases .

Case Studies

Recent studies have highlighted the potential therapeutic applications of tetrahydroisoquinoline derivatives:

  • Neuroprotective Effects : A study demonstrated that certain tetrahydroisoquinolines could protect neuronal cells from oxidative stress-induced damage by modulating signaling pathways involved in cell survival .
  • Antitumor Activity : Research has shown that fluorinated tetrahydroisoquinolines exhibit selective cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo .

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